molecular formula C18H16N4O2 B3257671 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione CAS No. 29301-73-3

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B3257671
CAS No.: 29301-73-3
M. Wt: 320.3 g/mol
InChI Key: GBQSRYVTMOFHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound that features a unique combination of diazirine and pyrazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione typically involves multiple steps. One common method includes the reaction of 1,2-diphenylhydrazine with maleic anhydride to form the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazirine derivatives.

Scientific Research Applications

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione involves the activation of the diazirine group upon exposure to UV light. This leads to the formation of a highly reactive carbene intermediate, which can insert into various chemical bonds, including C-H, N-H, and O-H bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione is unique due to its combination of a diazirine group with a pyrazolidine-3,5-dione core. This structure allows it to act as a versatile photoaffinity label, making it valuable in various research applications.

Properties

IUPAC Name

4-[(3-methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-18(19-20-18)12-15-16(23)21(13-8-4-2-5-9-13)22(17(15)24)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQSRYVTMOFHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Reactant of Route 3
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Reactant of Route 4
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Reactant of Route 5
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Reactant of Route 6
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.